2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(6-fluoroquinolin-4-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-12-1-2-14-13(10-12)15(3-6-18-14)19-7-4-11(5-8-19)9-16(20)21/h1-3,6,10-11H,4-5,7-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQSHYBRYUJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Fluoroquinoline Core
The 6-fluoroquinoline moiety is typically prepared starting from commercially available anilines. A common approach involves:
Condensation of Anilines with β-Keto Esters or β-Diketones : For example, aniline derivatives react with ethyl acetoacetate or ethyl benzoylacetate in the presence of acidic catalysts such as acetic acid or polyphosphoric acid (PPA) to form hydroxyquinoline intermediates. This step forms the quinoline heterocycle through cyclization under elevated temperatures.
Chlorination of Hydroxyquinoline : The hydroxyquinoline intermediates are then chlorinated using reagents like phosphorus oxychloride (POCl3) to yield 4-chloroquinoline derivatives in high yields. This chlorinated intermediate is reactive for subsequent nucleophilic substitution.
Functionalization to Introduce the Acetic Acid Side Chain
The acetic acid substituent on the piperidine ring is introduced through alkylation or acylation reactions:
Alkylation of Piperidine Nitrogen or Carbon : Using alkylating agents such as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate under basic conditions, aryl nitro intermediates can be alkylated to incorporate the piperidine unit with protecting groups that facilitate subsequent transformations.
Selective Reduction and Deprotection : Nitro groups on intermediates are reduced catalytically (e.g., using palladium on carbon), and protecting groups are removed to yield amine-functionalized piperidine derivatives ready for further coupling.
Amide Coupling with Carboxylic Acids : The piperidine amine intermediates are coupled with carboxylic acids (such as acetic acid derivatives) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds, effectively introducing the acetic acid moiety on the piperidine ring.
Summary of Key Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation and Cyclization | Aniline + ethyl acetoacetate, acetic acid or PPA, heat | Hydroxyquinoline intermediate |
| 2 | Chlorination | Phosphorus oxychloride (POCl3) | 4-Chloroquinoline derivative |
| 3 | Nucleophilic Substitution | Piperidine derivatives, neat or solvent conditions | 4-Aminoquinoline with piperidine ring |
| 4 | Alkylation | tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, base | Alkylated piperidine intermediates |
| 5 | Catalytic Reduction | Pd/C hydrogenation | Reduction of nitro groups to amines |
| 6 | Amide Coupling | EDCI, carboxylic acid derivatives | Formation of 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid |
Detailed Research Findings and Notes
The use of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as an alkylating agent allows for selective functionalization of the piperidine ring under basic conditions, providing moderate to good yields (60-90%) of aryl nitro intermediates that are precursors to the target compound.
Selective catalytic hydrogenation efficiently reduces nitro groups to amines without affecting other sensitive functionalities, enabling further coupling steps without extensive purification.
The reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones is a novel and efficient route to access 2-substituted piperidin-4-one intermediates, which are crucial for introducing substitution adjacent to the nitrogen atom in the piperidine ring. This approach overcomes limitations of traditional one-step condensation methods that struggle with asymmetrical substitution patterns.
Amide coupling using EDCI under mild conditions facilitates the attachment of acetic acid moieties to the amine-functionalized piperidine intermediates, completing the synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted quinolines and piperidines.
Scientific Research Applications
2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use as an antibiotic.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial DNA-gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound disrupts bacterial cell division and leads to cell death.
Molecular Targets and Pathways Involved:
DNA-gyrase: Inhibits the supercoiling of bacterial DNA.
Topoisomerase IV: Prevents the separation of replicated bacterial chromosomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., cyano in 9b) improve reaction yields compared to bulkier substituents like tert-butoxycarbonyl (9c) .
- The 6-fluoroquinoline group in the target compound is structurally distinct, likely requiring specialized coupling reagents (e.g., palladium catalysts for aromatic cross-coupling) .
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity
- Compound 9b (4-cyanophenyl analog): Exhibited moderate sEH inhibition (IC₅₀ ~50 nM) and anti-inflammatory activity in murine models .
- Dihydropyrimidine analogs (e.g., β-aroylpropanoic acid derivatives): Demonstrated comparable anti-inflammatory efficacy to diclofenac sodium, highlighting the role of aromatic substituents in modulating activity .
- 6-Fluoroquinoline derivative: The fluorine atom enhances metabolic stability and membrane permeability, while the quinoline core may target kinase or protease enzymes .
Solubility and Stability
- N-Cbz-protected analogs (e.g., 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid): Show reduced aqueous solubility due to the hydrophobic benzyl group but improved stability during synthesis .
- Boc-protected analogs (e.g., 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid): Offer reversible protection for amine groups, enhancing synthetic flexibility .
Structural Modifications and Functional Group Impact
Biological Activity
2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C16H17FN2O2
- Molecular Weight : 288.32 g/mol
- CAS Number : 121318145
- Chemical Structure :
Research indicates that this compound may interact with various biological targets, potentially influencing pathways relevant to cancer treatment and neurological disorders. The compound's structure suggests it may act as an inhibitor for specific enzymes or receptors involved in these pathways.
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to inhibit certain enzymatic activities. For instance, it has been evaluated for its effects on acetylcholinesterase (AChE), a critical enzyme in the treatment of Alzheimer's disease. Compounds similar in structure have shown promising inhibition rates, suggesting potential therapeutic applications .
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. Notably, its administration has been linked to reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .
Case Studies
- Case Study on Cancer Treatment :
- Neurological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Moderate inhibition | |
| Antiproliferative | Cancer Cells | IC50 ~10 nM | |
| Tumor Growth Inhibition | Xenograft Models | Significant reduction |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 pathways) |
Q & A
Q. What are the key safety protocols for handling this compound in vitro and in vivo?
- In vitro : Use fume hoods for powder handling; PPE includes nitrile gloves and safety goggles. In vivo : Monitor for neurotoxicity (piperidine derivatives can cross the BBB) via rotarod tests in rodents. Dispose of waste via incineration (≥1000°C) to prevent environmental release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
